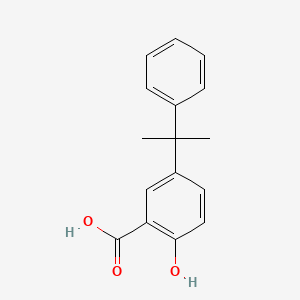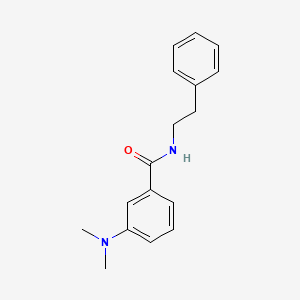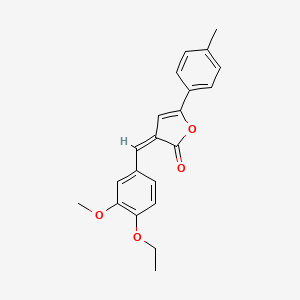![molecular formula C20H19FN2OS B5589774 7-fluoro-N,2-dimethyl-N-[3-(methylthio)benzyl]-4-quinolinecarboxamide](/img/structure/B5589774.png)
7-fluoro-N,2-dimethyl-N-[3-(methylthio)benzyl]-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinoline derivatives, including the specific compound , play a crucial role in medicinal chemistry due to their biological and chemical properties. These compounds have been extensively studied for their potential in various applications, including as radioligands for imaging and as agents with potential antibacterial, antitumor, and enzyme inhibition activities.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds or heterocycles, followed by various functionalization steps. For example, compounds similar to the one mentioned have been synthesized through N-methylation of desmethyl precursors with carbon-11 as potential radioligands for imaging peripheral benzodiazepine receptors (Matarrese et al., 2001). Another example involves the cyclocondensation reaction followed by specific substitutions to achieve the desired quinoline carboxamide derivatives (Gracheva et al., 1982).
Molecular Structure Analysis
X-ray diffraction and crystallography are common methods for analyzing the molecular structure of quinoline derivatives. These techniques provide insights into the compound's conformation, crystallinity, and molecular interactions, crucial for understanding its chemical behavior and potential biological interactions (Wang et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including N-alkylation, cyclocondensation, and reactions with thiols, amines, and halogens. These reactions are pivotal for modifying the chemical and biological properties of the compounds, such as fluorescence, reactivity, and specificity toward biological targets (Toyo’oka et al., 1989).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are determined by the compound's molecular structure. These properties are crucial for the compound's application, affecting its formulation, delivery, and interaction with biological systems.
Chemical Properties Analysis
Quinoline derivatives exhibit a wide range of chemical properties, such as fluorescence, antioxidant activity, and the ability to interact with various enzymes and receptors. These properties are explored through various assays and models to understand the compound's potential applications and mechanism of action. For example, benzene-fluorinated quinolones have been studied for their fluorescent properties, antioxidant activity, and cytotoxicity, showing potential for applications in biochemistry and pharmacology (Politanskaya et al., 2015).
Scientific Research Applications
Radioligand Development for PET Imaging
Research on quinoline-2-carboxamide derivatives, including the development of carbon-11 labeled radioligands, highlights their potential in noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). This application is crucial for studying various diseases and disorders by enabling the visualization of PBR distribution and density in the human body. The study demonstrates the synthesis, evaluation, and high specific binding of these radioligands to PBR in several organs, suggesting their promising role in PBR imaging (Matarrese et al., 2001).
Anticancer and Antimicrobial Activities
Another significant area of application is in the development of anticancer and antimicrobial agents. Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and tested for their cytotoxic activity against various carcinoma cell lines. This research has led to the identification of compounds with significant anticancer activity, providing a foundation for future design of potent inhibitors for cancer treatment (Bhatt et al., 2015). Additionally, the antimycobacterial properties of pyrrolo[1,2-a]quinoline derivatives against Mycobacterium tuberculosis indicate their potential as promising anti-TB agents, underscoring the versatility of quinoline derivatives in addressing a range of infectious diseases (Venugopala et al., 2020).
Foldamer Research for Molecular Recognition
The self-association of aromatic oligoamide foldamers, incorporating quinolinecarboxylic acid derivatives, into double helices in water showcases their application in the field of molecular recognition and self-assembling systems. This research provides insights into the design of novel biomimetic structures capable of specific interactions, offering potential applications in nanotechnology and material science (Shang et al., 2014).
Fluorescence and Photophysical Studies
Studies on the photophysical properties of quinoline derivatives reveal their application in developing fluorescent probes and materials. The synthesis of benzene-fluorinated quinolin-4-ones and their fluorescence properties offer insights into the design of new fluorescent materials for sensing and imaging applications (Politanskaya et al., 2015).
properties
IUPAC Name |
7-fluoro-N,2-dimethyl-N-[(3-methylsulfanylphenyl)methyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c1-13-9-18(17-8-7-15(21)11-19(17)22-13)20(24)23(2)12-14-5-4-6-16(10-14)25-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKLVQOVJDNOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N(C)CC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-N,2-dimethyl-N-[3-(methylthio)benzyl]-4-quinolinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5589691.png)

![2-(1H-benzimidazol-1-yl)-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5589704.png)

![4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5589716.png)

![6-(3-benzoylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5589731.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5589744.png)

![4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol](/img/structure/B5589758.png)
![3-({[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5589762.png)

![N-cyclopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5589770.png)
